N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(2-methoxyphenoxy)acetamide

Description

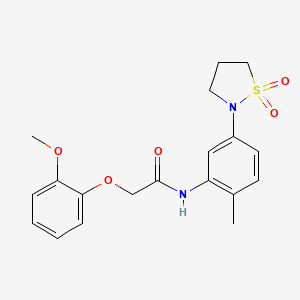

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a 1,1-dioxidoisothiazolidine ring fused to a 2-methylphenyl group. The acetamide moiety is substituted with a 2-methoxyphenoxy group, which may influence its electronic and steric properties.

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-14-8-9-15(21-10-5-11-27(21,23)24)12-16(14)20-19(22)13-26-18-7-4-3-6-17(18)25-2/h3-4,6-9,12H,5,10-11,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMKCRPRFGZVJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)COC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a complex structure that includes:

- Isothiazolidine moiety : Known for its biological significance.

- Methoxyphenoxy group : Enhances lipophilicity and potential receptor interactions.

- Methylphenyl substituent : May contribute to its pharmacological properties.

The primary mechanism of action for this compound involves its interaction with Cyclin-dependent kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation, and inhibition of this enzyme can lead to:

- Cell cycle arrest : Preventing cells from proliferating.

- Induction of apoptosis : Triggering programmed cell death in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Initial studies have shown that it can inhibit the proliferation of various cancer cell lines by targeting CDK2, leading to reduced cell growth and increased apoptosis rates.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Preliminary findings suggest that it may possess efficacy against certain bacteria and fungi, indicating its potential as a therapeutic agent in treating infections.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Formation of the dioxidoisothiazolidin moiety : This is achieved through the reaction of suitable precursors with sulfur dioxide.

- Amide coupling : The methoxyphenoxy group is introduced via an amide coupling reaction using reagents like carbodiimides.

- Final product purification : The compound is purified through crystallization or chromatography techniques.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits CDK2 activity, resulting in:

- Decreased phosphorylation of downstream targets involved in cell cycle progression.

- Induction of G1 phase arrest in treated cancer cells.

Table 1 summarizes key findings from various studies:

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast cancer) | 5.4 | CDK2 inhibition | |

| HeLa (cervical cancer) | 3.8 | Apoptosis induction | |

| A549 (lung cancer) | 6.0 | Cell cycle arrest |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural motifs with several acetamide derivatives, differing primarily in heterocyclic cores and substituents. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Acetamide Derivatives

Key Observations:

- Heterocyclic Core Influence: The 1,1-dioxidoisothiazolidine group in the target compound may confer greater metabolic stability compared to thiadiazole-based analogs (e.g., 5k, 5l) due to the sulfone moiety. Thiadiazole derivatives, however, exhibit higher yields (72–88%) and defined melting points, suggesting easier synthetic accessibility .

- Substituent Effects: The 2-methoxyphenoxy group is a common pharmacophore in hypoglycemic (e.g., compounds) and antimicrobial agents (e.g., ). Its presence in the target compound may align with similar bioactivity, though specific data are lacking.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(2-methoxyphenoxy)acetamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer: The synthesis typically involves multi-step protocols, including (1) formation of the isothiazolidin-2-yl moiety via cyclization of thioamide precursors under oxidative conditions and (2) coupling of the aromatic acetamide fragment using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitution. Key optimizations include:

- Temperature control (e.g., 60–80°C for cyclization steps).

- Use of DMF as a solvent with potassium carbonate to promote deprotonation and coupling efficiency.

- Monitoring reaction progress via TLC or HPLC to minimize side products .

- Yield improvements are achieved by iterative adjustments of catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) and stoichiometric ratios of intermediates .

Q. What spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for acetamide, S=O stretches at ~1150–1300 cm⁻¹ for the sulfone group) .

- NMR (¹H/¹³C) : Confirms substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the 6.9–7.5 ppm range) and detects impurities .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ via ESI-MS) and compares experimental vs. theoretical values (±0.5 Da tolerance) .

- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns with UV detection at λ = 254 nm .

Q. What in vitro models are suitable for initial pharmacological screening of this acetamide derivative?

- Methodological Answer:

- Enzyme Inhibition Assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates to measure IC₅₀ values.

- Cell-Based Models : Cytotoxicity screening in cancer cell lines (e.g., MTT assays) or anti-inflammatory activity in LPS-stimulated macrophages (e.g., TNF-α ELISA) .

- Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target affinity (KD) .

Advanced Research Questions

Q. How can computational methods like density-functional theory (DFT) predict the reactivity or biological interactions of this compound?

- Methodological Answer:

- Electrostatic Potential Mapping : Identifies nucleophilic/electrophilic regions (e.g., sulfone group as an electron-deficient site) for reaction mechanism studies .

- Docking Simulations : Predict binding modes to biological targets (e.g., protein active sites) using software like AutoDock Vina. Validate with MD simulations to assess stability .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize analogs .

Q. What strategies are effective in resolving contradictory bioactivity data across studies for this compound?

- Methodological Answer:

- Assay Validation : Replicate experiments under standardized conditions (e.g., cell passage number, serum-free media) to minimize variability .

- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if discrepancies arise from differential metabolite profiles .

- Multivariate Analysis : Apply PCA or clustering algorithms to identify confounding variables (e.g., solubility, off-target effects) .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups influencing biological activity?

- Methodological Answer:

- Analog Synthesis : Systematically modify substituents (e.g., replace methoxy with ethoxy, alter sulfone positioning) .

- Bioisosteric Replacement : Substitute the isothiazolidin-2-yl group with oxadiazole or thiadiazole to probe electronic effects .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate spatial/electronic features with activity trends (e.g., hypoglycemic IC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.